molecular formula C14H16BrNO3 B1381274 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate CAS No. 1704073-23-3

1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate

Cat. No.: B1381274
CAS No.: 1704073-23-3
M. Wt: 326.19 g/mol
InChI Key: ULMWDRJODPKEAG-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate is an organic compound that features a piperidine ring substituted with a bromo and formyl group on the phenyl ring and an acetate group on the piperidine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate typically involves the following steps:

    Bromination: The starting material, 2-formylphenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Piperidine Introduction: The brominated intermediate is then reacted with piperidine under basic conditions, often using a base like potassium carbonate or sodium hydroxide.

    Acetylation: The final step involves acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: 2-Bromo-4-carboxyphenylpiperidin-4-yl acetate.

    Reduction: 2-Bromo-4-hydroxyphenylpiperidin-4-yl acetate.

    Substitution: Various substituted phenylpiperidin-4-yl acetates depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The bromo group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The piperidine ring provides structural rigidity and influences the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

    1-(2-Bromo-4-hydroxyphenyl)piperidin-4-yl acetate: Similar structure but with a hydroxy group instead of a formyl group.

    1-(2-Bromo-4-methoxyphenyl)piperidin-4-yl acetate: Contains a methoxy group instead of a formyl group.

    1-(2-Bromo-4-nitrophenyl)piperidin-4-yl acetate: Features a nitro group instead of a formyl group.

Uniqueness: 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of the bromo, formyl, and piperidine moieties makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[1-(2-bromo-4-formylphenyl)piperidin-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-10(18)19-12-4-6-16(7-5-12)14-3-2-11(9-17)8-13(14)15/h2-3,8-9,12H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMWDRJODPKEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCN(CC1)C2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301209818
Record name Benzaldehyde, 4-[4-(acetyloxy)-1-piperidinyl]-3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704073-23-3
Record name Benzaldehyde, 4-[4-(acetyloxy)-1-piperidinyl]-3-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704073-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-[4-(acetyloxy)-1-piperidinyl]-3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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